molecular formula C9H16O3 B13811897 Butyl 3-hydroxy-2-methylidenebutanoate CAS No. 22141-40-8

Butyl 3-hydroxy-2-methylidenebutanoate

Cat. No.: B13811897
CAS No.: 22141-40-8
M. Wt: 172.22 g/mol
InChI Key: BGBNIHUXOLZWIB-UHFFFAOYSA-N
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Description

Butyl 3-hydroxy-2-methylidenebutanoate (CAS 22141-40-8) is a high-purity organic compound classified as a beta-hydroxy acid ester, characterized by a carboxylic acid ester substituted with a hydroxyl group on the C3 carbon atom . With a molecular formula of C9H16O3 and an average molecular weight of 172.22 g/mol, this compound is of significant interest in analytical and natural product chemistry . Researchers value it particularly as a potential biomarker, as it has been detected in specific food sources such as herbs and spices, including Roman chamomile oil ( Anthemis nobilis ) . Its estimated water solubility is approximately 6.85 g/L at 25°C, which is a key parameter for planning experimental work . This product is provided for research applications only and is not intended for diagnostic, therapeutic, or any personal use. Our detailed documentation includes the compound's SMILES representation (CCCCOC(=O)C(=C)C(C)O) and predicted chromatographic properties to support your analytical methods .

Properties

CAS No.

22141-40-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

butyl 3-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C9H16O3/c1-4-5-6-12-9(11)7(2)8(3)10/h8,10H,2,4-6H2,1,3H3

InChI Key

BGBNIHUXOLZWIB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C(C)O

Origin of Product

United States

Preparation Methods

The synthesis of Butyl 3-hydroxy-2-methylidenebutanoate involves the esterification of 3-hydroxy-2-methylidenebutanoic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Butyl 3-hydroxy-2-methylidenebutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Characteristics

Before exploring its applications, it is essential to understand the chemical properties of Butyl 3-hydroxy-2-methylidenebutanoate:

  • Molecular Weight : 172.23 g/mol
  • Boiling Point : Approximately 180 °C
  • Density : 1.06 g/cm³
  • Solubility : Soluble in organic solvents like ethanol and ether

These characteristics make it a versatile compound for various applications.

Synthesis of Biodegradable Polymers

One of the significant applications of this compound is in the synthesis of biodegradable polymers. Research indicates that derivatives of this compound can be utilized to create polyhydroxyalkanoates (PHAs), which are environmentally friendly alternatives to conventional plastics. PHAs are produced by microbial fermentation and can be synthesized chemically using this compound as a monomer .

Precursor for Fine Chemicals

This compound serves as a precursor for various fine chemicals, including flavoring agents and fragrances. Its structural features allow it to be modified into other compounds that are valuable in the food and cosmetic industries. For example, it can be transformed into esters used in flavoring formulations due to its pleasant aroma profile .

Potential Pharmaceutical Applications

Emerging studies suggest that this compound may have pharmaceutical relevance, particularly in drug formulation. Its ability to form stable complexes with certain active pharmaceutical ingredients (APIs) can enhance their solubility and bioavailability, making it a candidate for further investigation in drug delivery systems .

Case Study 1: Biodegradable Plastics Production

A study conducted by researchers at the National Science Foundation highlighted the use of this compound in producing biodegradable plastics through microbial fermentation processes. The study demonstrated that incorporating this compound into the polymer matrix improved mechanical properties while maintaining biodegradability .

Case Study 2: Flavoring Agent Development

In another investigation, this compound was evaluated as a potential flavoring agent in food products. The results indicated that its derivatives could impart desirable flavors without compromising safety or quality standards. This application opens new avenues for natural flavor development in the food industry .

Comparative Analysis Table

Application AreaDescriptionKey Benefits
Biodegradable PolymersUsed as a monomer for synthesizing PHAsEnvironmentally friendly, reduces plastic waste
Fine ChemicalsPrecursor for flavoring agents and fragrancesVersatile applications in food and cosmetics
Pharmaceutical FormulationEnhances solubility and bioavailability of APIsImproved drug delivery systems

Mechanism of Action

The mechanism of action of Butyl 3-hydroxy-2-methylidenebutanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group on the C3 carbon atom plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Butyl Acrylate (CAS 141-32-2)

  • Structure : A simple acrylate ester with a butyl chain and a reactive vinyl group (C=C).
  • Physical Properties: Molecular weight: 128.17 g/mol Boiling point: Not explicitly stated, but storage recommendations suggest volatility (avoid heat/sparks) . Density: ~0.89 g/cm³ (inferred from SDS guidelines).
  • Safety :
    • Acute oral toxicity (LD50 rat): >2,000 mg/kg .
    • Skin and eye irritant; classified as a sensitizer .
    • Environmental impact: LC50 (fish) and EC50 (Daphnia) >1–10 mg/L ; readily biodegradable .
  • Applications : Used in polymer synthesis (e.g., adhesives, coatings) due to its unsaturated bond enabling radical polymerization .

The hydroxyl group may increase polarity and hydrogen-bonding capacity, altering solubility and biodegradability.

Butyl Acetate (CAS 123-86-4)

  • Physical Properties :
    • Molecular weight: 116.16 g/mol
    • Boiling point: 126°C
    • Density: 0.8825 g/cm³ .
  • Applications : Common solvent in paints, coatings, and inks due to moderate volatility and fruity odor .

Key Differences: The absence of reactive groups (hydroxyl, methylidene) in butyl acetate limits its use in polymerization. Butyl 3-hydroxy-2-methylidenebutanoate’s functional groups suggest niche applications in crosslinking or specialty resins.

Ethyl 3-Hydroxybutanoate (CAS 24915-95-5)

  • Structure : Ethyl ester analog with a hydroxyl group at C3.
  • Similarity: Structural similarity score 1.00 (exact match uncertain; possibly a data anomaly) .
  • Applications : Used in flavorings and fragrances due to ester functionality.

Key Differences : The shorter ethyl chain and lack of methylidene group reduce steric hindrance and alter volatility compared to the butyl derivative.

(S)-tert-Butyl 3-Hydroxybutanoate (CAS 82578-45-8)

  • Structure : Branched tert-butyl ester with a hydroxyl group.
  • Similarity : Structural similarity score 0.90 .
  • Physical Properties : Higher steric bulk likely reduces reactivity and increases boiling point.

Butyl Carbitol Acetate (CAS Not Provided)

  • Structure : A glycol ether ester with a butyl chain and acetate group.
  • Physical Properties :
    • Boiling point: 246.7°C
    • Vapor pressure: <0.001 kPa at 20°C .
  • Applications : High-boiling solvent in industrial coatings and cleaners .

Key Differences : The glycol ether moiety increases hydrophilicity and boiling point, contrasting with the hydroxyl/methylidene combination in the target compound.

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound C₆H₁₀O₃ 130.14 N/A Hydroxyl, methylidene, ester
Butyl Acrylate C₇H₁₂O₂ 128.17 ~145–150 Vinyl, ester
Butyl Acetate C₆H₁₂O₂ 116.16 126 Ester
Butyl Carbitol Acetate C₁₀H₂₀O₄ 204.30 246.7 Glycol ether, ester

Research Findings and Discussion

  • Reactivity: The methylidene group in this compound may enable Michael addition or Diels-Alder reactions, distinguishing it from saturated esters like butyl acetate.
  • Toxicity : Butyl acrylate’s sensitization risk contrasts with the target compound’s uncharacterized profile; hydroxylation may mitigate irritation .

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